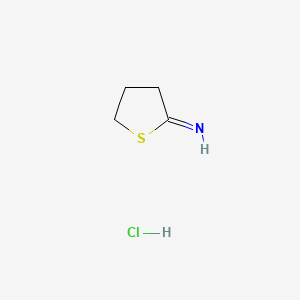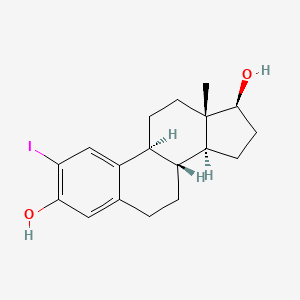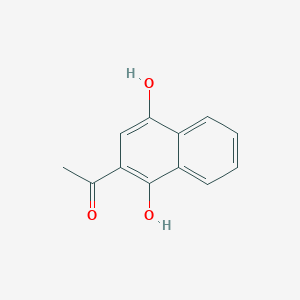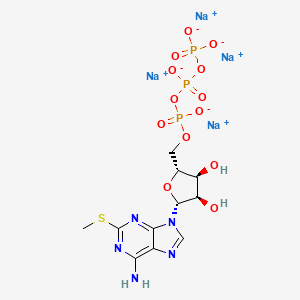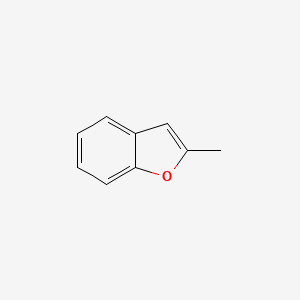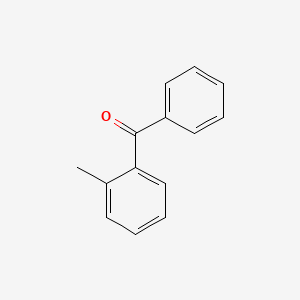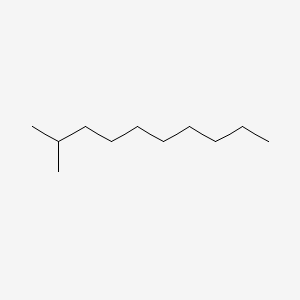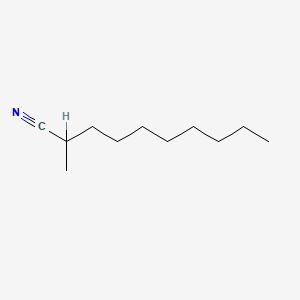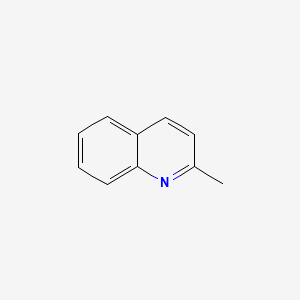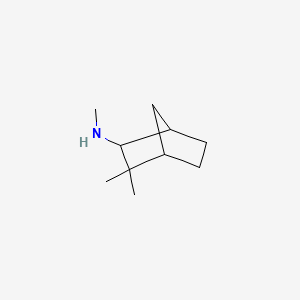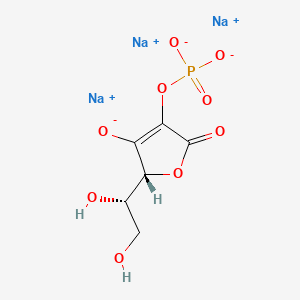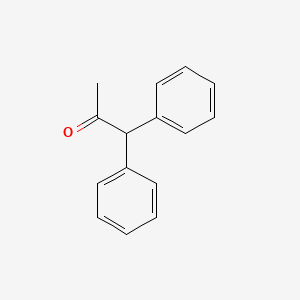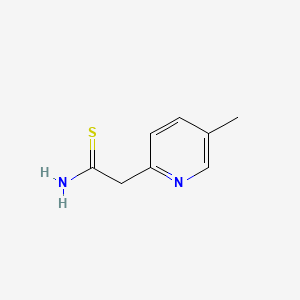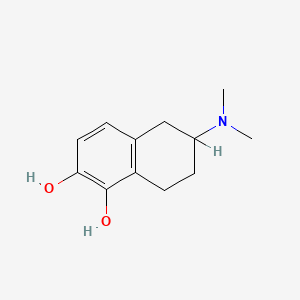
6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is a member of tetralins.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthetic Methods : The compound has been synthesized through different methods, providing insights into its structural complexity and synthetic pathways. For instance, Göksu, Kazaz, Sütbeyaz, and SeÇen (2003) demonstrated a concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol ('6,7-ADTN') from naphthalene-2,3-diol, highlighting the methodological advancements in synthesizing such compounds (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).
Molecular Structure and Properties : Research has focused on understanding the molecular structure and properties of related compounds. For example, Everett, Nguyen, and Abelt (2010) reported on the synthesis and photophysical properties of compounds related to "6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol", which aids in understanding its chemical behavior and potential applications (Everett, Nguyen, & Abelt, 2010).
Catalytic and Chemical Reactions
Catalytic Activity : Some studies have investigated the use of related compounds in catalysis. Güleç, Sher, and Karaduman (2018) explored the catalytic performance of Cu- and Zr-modified beta zeolite catalysts in the methylation of 2-methylnaphthalene, showcasing how modifications can enhance catalytic efficiency (Güleç, Sher, & Karaduman, 2018).
Chemical Reactions and Applications : The compound has been involved in various chemical reactions, contributing to the development of new synthetic methods and materials. For example, the study by Boger and Mullican (2003) on the preparation and inverse-electron-demand Diels–Alder reaction of electron-deficient dienes provides insights into novel synthetic routes (Boger & Mullican, 2003).
Potential Applications in Organic Synthesis
Utility in Organic Synthesis : The compound and its derivatives have shown potential in organic synthesis. Sorokin, Ozeryanskii, and Pozharskii (2002) proposed new methods for synthesizing 1,4,5,8-tetrakis(dimethylamino)naphthalene, highlighting the utility of such compounds in organic synthesis (Sorokin, Ozeryanskii, & Pozharskii, 2002).
Photophysical Applications : The compound's derivatives have been studied for their photophysical properties, as shown by Moreno Cerezo et al. (2001) in their examination of the probes Acrylodan, ANS, and Prodan in various solvents, which could have implications for its use in photophysical applications (Moreno Cerezo et al., 2001).
Propriétés
Numéro CAS |
39478-90-5 |
|---|---|
Nom du produit |
6-(Dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
6-(dimethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C12H17NO2/c1-13(2)9-4-5-10-8(7-9)3-6-11(14)12(10)15/h3,6,9,14-15H,4-5,7H2,1-2H3 |
Clé InChI |
LSHRDKPBUUXBAF-UHFFFAOYSA-N |
SMILES |
CN(C)C1CCC2=C(C1)C=CC(=C2O)O |
SMILES canonique |
CN(C)C1CCC2=C(C1)C=CC(=C2O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
35059-15-5 (hydrobromide) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
5,6-dihydroxy-2-dimethylaminotetralin M 7 M 7, hydrobromide M 7, hydrobromide, (+-)-isomer M 7, hydrochloride M-7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



